molecular formula C14H30N2O8 B13361233 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane

2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane

Cat. No.: B13361233
M. Wt: 354.40 g/mol
InChI Key: XHUBIASFJMGVMQ-UHFFFAOYSA-N
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Description

2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of macrocyclic compounds, which are characterized by large ring structures containing multiple heteroatoms. The presence of oxygen and nitrogen atoms within the ring structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane typically involves the reaction of appropriate diols with nitrogen-containing compounds under controlled conditions. One common method involves the use of methoxymethyl chloride and a suitable diamine in the presence of a base to facilitate the formation of the macrocyclic ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane involves its ability to form stable complexes with metal ions and other molecules. The presence of multiple oxygen and nitrogen atoms within the ring structure allows for strong coordination with metal ions, which can influence various chemical and biological processes. The compound can also interact with biological molecules, potentially inhibiting specific pathways or enhancing the stability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Similar to crown ethers, 2,3-Bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane has a macrocyclic structure with multiple oxygen atoms.

    Cryptands: Like cryptands, this compound contains nitrogen atoms within the ring structure, allowing for strong coordination with metal ions.

    Cyclodextrins: Cyclodextrins are another class of macrocyclic compounds with similar applications in drug delivery and material synthesis.

Uniqueness

The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the macrocyclic ring, which imparts unique chemical properties and enhances its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring strong coordination and stability.

Properties

Molecular Formula

C14H30N2O8

Molecular Weight

354.40 g/mol

IUPAC Name

2,3-bis(methoxymethyl)-1,4,7,10,13,16-hexaoxa-2,3-diazacyclooctadecane

InChI

InChI=1S/C14H30N2O8/c1-17-13-15-16(14-18-2)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-15/h3-14H2,1-2H3

InChI Key

XHUBIASFJMGVMQ-UHFFFAOYSA-N

Canonical SMILES

COCN1N(OCCOCCOCCOCCOCCO1)COC

Origin of Product

United States

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